![molecular formula C17H23N5O3S B2549969 1-methanesulfonyl-N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}piperidine-4-carboxamide CAS No. 2034604-99-2](/img/structure/B2549969.png)
1-methanesulfonyl-N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methanesulfonyl-N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a pyrazole ring, and a piperidine carboxamide moiety.
Preparation Methods
The synthesis of 1-methanesulfonyl-N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}piperidine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic conditions.
Introduction of the pyridine ring: This step involves the coupling of the pyrazole ring with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the methanesulfonyl group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.
Formation of the piperidine carboxamide: The final step involves the reaction of the intermediate with piperidine-4-carboxylic acid under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-methanesulfonyl-N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).
Scientific Research Applications
1-methanesulfonyl-N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving the pyrazole and pyridine rings.
Medicine: It has potential as a therapeutic agent due to its unique structure and ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with proteins, while the pyrazole and pyridine rings can interact with nucleic acids and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-methanesulfonyl-N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}piperidine-4-carboxamide can be compared with similar compounds such as:
1-methanesulfonyl-N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}piperidine-4-carboxylate: This compound has a carboxylate group instead of a carboxamide group.
1-methanesulfonyl-N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}piperidine-4-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-21-15(10-16(20-21)14-4-3-7-18-11-14)12-19-17(23)13-5-8-22(9-6-13)26(2,24)25/h3-4,7,10-11,13H,5-6,8-9,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUQDJIQQSFVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
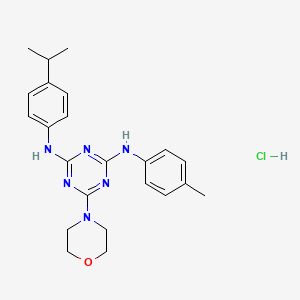
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549890.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2549891.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2549893.png)
![4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B2549894.png)
![N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2549895.png)
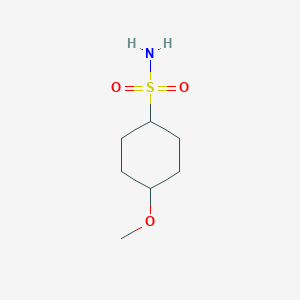
![N-(3-chlorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2549897.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)
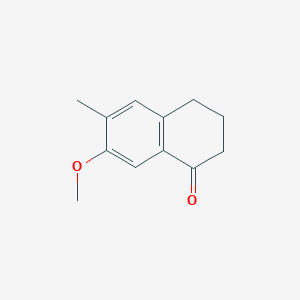
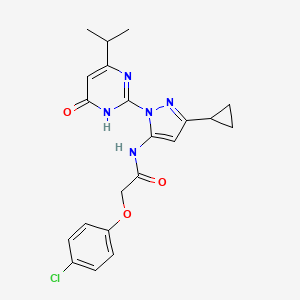
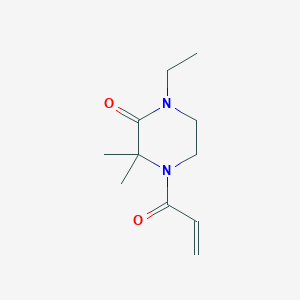
![2-chloro-N-({5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)propanamide](/img/structure/B2549909.png)
